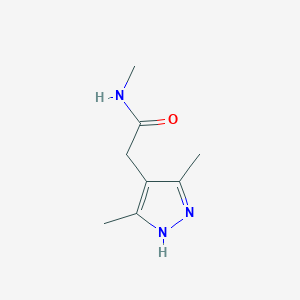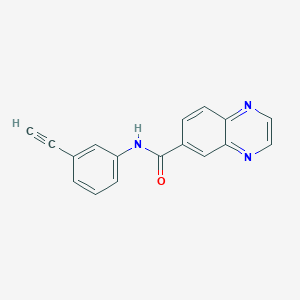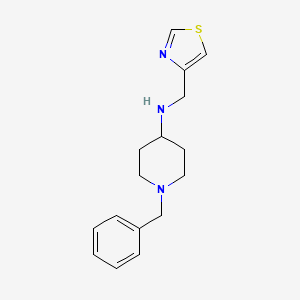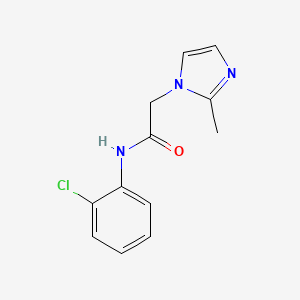![molecular formula C12H14F3NO4S B7567655 2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567655.png)
2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PPSA and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of PPSA is not fully understood, but it is believed to act as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the degradation of incretin hormones, which play a role in regulating glucose metabolism. Inhibition of DPP-IV by PPSA results in increased levels of incretin hormones, which can improve glucose metabolism and potentially be used as a treatment for diabetes.
Biochemical and Physiological Effects:
PPSA has been shown to have various biochemical and physiological effects, including inhibition of DPP-IV, neuroprotective effects, and anti-cancer effects. Inhibition of DPP-IV by PPSA results in increased levels of incretin hormones, which can improve glucose metabolism. Neuroprotective effects of PPSA have been observed in animal models of neurodegenerative diseases, where PPSA has been shown to protect neurons from damage. Anti-cancer effects of PPSA have been observed in various cancer cell lines, where PPSA has been shown to inhibit cell proliferation and induce cell death.
実験室実験の利点と制限
PPSA has several advantages for lab experiments, including its stability and ease of synthesis. However, PPSA also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on PPSA, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of new derivatives with improved efficacy and reduced toxicity. Additionally, PPSA can potentially be used as a lead compound for the development of new drugs for the treatment of various diseases, including diabetes and cancer.
合成法
PPSA can be synthesized using a multi-step process that involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with propylamine followed by the reaction of the resulting intermediate with glycine. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
PPSA has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug development. In neuroscience, PPSA has been shown to have neuroprotective effects and can potentially be used as a treatment for neurodegenerative diseases. In cancer research, PPSA has been shown to inhibit the proliferation of cancer cells and can potentially be used as a chemotherapeutic agent. In drug development, PPSA can potentially be used as a lead compound for the development of new drugs.
特性
IUPAC Name |
2-[propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S/c1-2-6-16(8-11(17)18)21(19,20)10-5-3-4-9(7-10)12(13,14)15/h3-5,7H,2,6,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWAKHMRGWXHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)S(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567575.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567579.png)
![2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7567594.png)

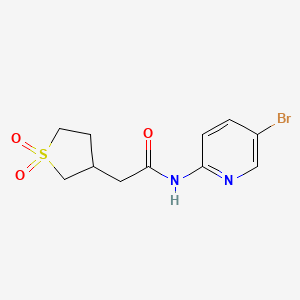

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567636.png)
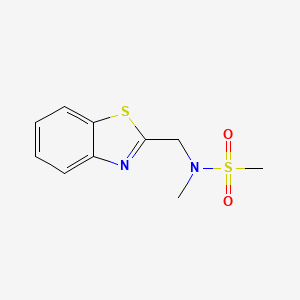

![2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567650.png)
